(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromenylidene core and a perchlorate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenylidene core: This can be achieved through a condensation reaction between 4-methoxybenzaldehyde and a suitable chromene derivative under acidic or basic conditions.
Introduction of the hydroxypropyl group: This step involves the alkylation of the chromenylidene intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate.
Formation of the azanium ion: The final step involves the protonation of the nitrogen atom in the chromenylidene intermediate using a strong acid like hydrochloric acid, followed by the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromenylidene core can be reduced to a chroman derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a chroman derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate involves its interaction with specific molecular targets and pathways. The chromenylidene core can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-hydroxypropyl-[2-(4-hydroxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate
- (E)-3-hydroxypropyl-[2-(4-chlorophenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate
Uniqueness
(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a bioactive compound and its utility in various applications.
Properties
IUPAC Name |
(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClHO4/c1-14-11-15(2)21-18(22-9-4-10-23)13-19(25-20(21)12-14)16-5-7-17(24-3)8-6-16;2-1(3,4)5/h5-8,11-13,23H,4,9-10H2,1-3H3;(H,2,3,4,5)/b22-18+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKRTLZQLPLGDU-MLWJBJAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=[NH+]CCCO)C3=CC=C(C=C3)OC)C.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C\2C(=C1)OC(=C/C2=[NH+]\CCCO)C3=CC=C(C=C3)OC)C.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.